molecular formula C5H6BrN3O2 B2976331 4-bromo-3,5-dimethyl-1-nitro-1H-pyrazole CAS No. 70951-93-8

4-bromo-3,5-dimethyl-1-nitro-1H-pyrazole

Cat. No.: B2976331
CAS No.: 70951-93-8
M. Wt: 220.026
InChI Key: GMZXCIGEOLUHLB-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethyl-1-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of bromine, methyl, and nitro substituents at specific positions on the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-dimethyl-1-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with a nitrating agent such as nitric acid under controlled conditions . The reaction is usually carried out in a solvent like acetic acid or sulfuric acid to facilitate the nitration process.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethyl-1-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-3,5-dimethyl-1-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active pyrazoles.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-3,5-dimethyl-1-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The bromine and methyl groups may also influence the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3,5-dimethyl-1-nitro-1H-pyrazole is unique due to the combination of bromine, methyl, and nitro substituents, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields of research and industry .

Properties

IUPAC Name

4-bromo-3,5-dimethyl-1-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-3-5(6)4(2)8(7-3)9(10)11/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZXCIGEOLUHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1[N+](=O)[O-])C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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